REACTION_CXSMILES
|
[OH-].[K+:2].C(=O)([O-])[O-].[S:7](=[O:9])=[O:8].[S:10](=[O:13])([OH:12])[O-:11].[K+]>>[S:10]([S:7]([O-:9])=[O:8])([O-:12])(=[O:11])=[O:13].[K+:2].[K+:2] |f:0.1,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 50° to 80° C
|
Type
|
CUSTOM
|
Details
|
The solution is transferred to a second vessel
|
Type
|
CUSTOM
|
Details
|
precipitation of potassium sulfite
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 15° to 25° C.
|
Name
|
potassium metabisulfite
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |